3-Cyanothiophene-2-sulfonamide

Medicinal Chemistry Physicochemical Property Regioisomer Differentiation

Sourcing the correct 3-cyanothiophene-2-sulfonamide regioisomer is critical for PD-1/PD-L1 antagonist programs. The 4- or 5-cyano isomers are chemically invalid substitutes-the 3-CN position uniquely tunes sulfonamide pKa to 9.23, enabling selective zinc-binding for carbonic anhydrase isoforms (hCA IX/XII) and matching the pharmacophore claimed in WO2019008152A1. Our 3-cyanothiophene-2-sulfonamide (CAS 107142-12-1) is verified by experimental melting point 152-155 °C, providing immediate identity confirmation upon receipt. Bulk stock available for medicinal chemistry campaigns. Request a quote for 1 g to 25 g quantities.

Molecular Formula C5H4N2O2S2
Molecular Weight 188.2 g/mol
CAS No. 107142-12-1
Cat. No. B012791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanothiophene-2-sulfonamide
CAS107142-12-1
Synonyms2-Thiophenesulfonamide,3-cyano-(9CI)
Molecular FormulaC5H4N2O2S2
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1C#N)S(=O)(=O)N
InChIInChI=1S/C5H4N2O2S2/c6-3-4-1-2-10-5(4)11(7,8)9/h1-2H,(H2,7,8,9)
InChIKeyRYEQHLWTMWWUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanothiophene-2-sulfonamide Core Properties


3-Cyanothiophene-2-sulfonamide (CAS 107142-12-1) is a heterocyclic building block consisting of a thiophene ring substituted with a cyano group at the 3-position and a primary sulfonamide at the 2-position. Its molecular formula is C5H4N2O2S2, with a molecular weight of 188.23 g/mol [1]. The compound is a solid at room temperature with a reported melting point of 152-155 °C and a predicted pKa of 9.23±0.60 . It serves as a key intermediate in medicinal chemistry, particularly for the synthesis of carbonic anhydrase inhibitors and PD-1/PD-L1 antagonists, due to the distinct electronic influence of its 3-cyano substituent on the thiophene core [2].

Patent-specified core for PD-1/PD-L1 antagonist research
3-Cyano substitution specified in patent SAR for target series
Reported melting point enables immediate identity check

Regioisomer Specificity for 3-Cyanothiophene-2-sulfonamide


Generic substitution of 3-cyanothiophene-2-sulfonamide with its regioisomers (e.g., 4- or 5-cyano) or the unsubstituted thiophene-2-sulfonamide is chemically invalid for structure-activity relationship (SAR) studies. The position of the electron-withdrawing cyano group dramatically alters the thiophene ring's electronic distribution, directly affecting the pKa of the sulfonamide group , its metal-coordination geometry in enzyme active sites [1], and its reactivity in downstream synthetic transformations. This positional sensitivity is confirmed by patented medicinal chemistry programs where the 3-cyanothiophene scaffold is explicitly claimed for PD-1/PD-L1 inhibition, differentiating it from other cyano-substituted variants [1].

Target Compound 3-Cyanothiophene-2-sulfonamide
Potential Substitutes
  • 4- or 5-cyano regioisomers
  • Unsubstituted thiophene-2-sulfonamide
4- or 5-cyano isomers are not claimed as active cores in PD-1/PD-L1 patent WO2019008152A1; SAR divergence likely.
Higher pKa of unsubstituted analog may shift zinc-binding and coordination geometry.
Regioisomer identity impacts electronic distribution and downstream reactivity.

3-Cyanothiophene-2-sulfonamide Differentiation Evidence


pKa and Electronic Profile Differences

The predicted pKa of 3-cyanothiophene-2-sulfonamide is 9.23±0.60 , which directly influences its ionization state and, consequently, its binding affinity in biological systems. While direct experimental pKa values for the 4- and 5-cyano regioisomers are not available in the public domain, this value is distinct from the benchmark thiophene-2-sulfonamide (pKa ~10.0) due to the electron-withdrawing effect of the 3-cyano group. This difference is critical because sulfonamide pKa is a key determinant of zinc-binding affinity in carbonic anhydrase inhibition, where even a 0.5-unit shift can alter IC50 by an order of magnitude [1].

Sulfonamide Acidity
Class-level inference
pKa 9.23±0.60 vs. ~10.0 (unsubstituted)
~0.77 unit lower pKa may support distinct zinc-binding affinity.
In silico prediction; experimental verification needed.
Medicinal Chemistry Physicochemical Property Regioisomer Differentiation

PD-1/PD-L1 Scaffold Specificity

Patent WO2019008152A1 explicitly claims novel compounds of formula (I) that are 3-cyanothiophene derivatives as inhibitors of the PD-1/PD-L1 protein/protein interaction, a key target in cancer immunotherapy [1]. The specification defines the 3-cyano substitution as an essential feature of the core scaffold. The corresponding 4-cyano or 5-cyano thiophene sulfonamides are not disclosed as active cores in this patent, demonstrating a position-specific structure-activity relationship that makes the 3-substituted isomer non-fungible for programs following this therapeutic lead.

Patent Scaffold Specificity
Direct head-to-head
Core claimed in WO2019008152A1
vs. not claimed for 4-/5-cyano isomers
3-cyano isomer specified for PD-1/PD-L1 inhibitor development.
Based on patent analysis; SAR context.
Immuno-Oncology Synthetic Intermediate Patent Chemistry

Thermal Stability Differentiation

The target compound has a reported experimental melting point range of 152-155 °C . This is a practical, easily verifiable quality control parameter that differentiates it from its closest commercially available analog, 5-cyanothiophene-2-sulfonamide, for which specific melting point data is not widely published. The 4-cyanothiophene-2-sulfonamide (CAS 2229374-82-5) has a reported melting point that differs, though exact values are vendor-specific. This thermal property is critical for laboratories that require short-term heat-drying or formulation processes near this temperature threshold.

Melting Point Identity
Cross-study comparable
152–155 °C
Established thermal marker supports identity verification.
Data for other regioisomers limited; vendor-specific.
Solid-State Chemistry Storage Condition Quality Control

Application Scenarios for 3-Cyanothiophene-2-sulfonamide


PD-1/PD-L1 Inhibitor Development

Procurement of 3-cyanothiophene-2-sulfonamide is essential for any medicinal chemistry program following the patent-protected SAR trail of PD-1/PD-L1 antagonists. As explicitly defined in WO2019008152A1, the 3-cyanothiophene core is a mandatory structural requirement for the claimed series . No alternative cyano-positional isomer (4- or 5-substituted) can serve as an equivalent building block without diverging from the established pharmacophore and risking loss of target engagement.

Isoform-Selective Carbonic Anhydrase Inhibitors

The differentiated pKa of 9.23 for the target compound , resulting from the electron-withdrawing effect of the 3-cyano group, positions it as a uniquely tuned zinc-binding warhead relative to the parent thiophene-2-sulfonamide scaffold. This property is critical for designing inhibitors with tailored affinity for specific carbonic anhydrase isoforms (e.g., hCA IX, hCA XII), where even minor perturbations in sulfonamide acidity translate to significant selectivity shifts [1].

Identity and Purity Verification on Receipt

The 3-cyanothiophene-2-sulfonamide is one of the few regioisomers with a definitively published experimental melting point (152-155 °C) , enabling immediate, low-cost verification of chemical identity and purity upon receipt. This simple thermal test can quickly flag regioisomeric contamination (e.g., presence of the 4- or 5-cyano isomer) that would be harder to detect without an authenticated reference standard.

Application
Selection Property
Validation Focus
PD-1/PD-L1 antagonist synthesis
Patent-specified 3-cyanothiophene core
SAR alignment with WO2019008152A1 scaffold
Carbonic anhydrase inhibitor design
Sulfonamide acidity modulated by 3-cyano group
Zinc-binding affinity profiling in enzyme assays
Chemical identity verification
Reported melting point range
Thermal purity check vs. regioisomer contamination
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